molecular formula C25H21ClN2O4 B3929535 N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-methoxyphenyl)methyl]-4-methoxybenzamide

N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-methoxyphenyl)methyl]-4-methoxybenzamide

Cat. No.: B3929535
M. Wt: 448.9 g/mol
InChI Key: BONUUJAVGIBKMT-UHFFFAOYSA-N
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Description

N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-methoxyphenyl)methyl]-4-methoxybenzamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is known for its potential biological activities, including antimicrobial, anticancer, and antiviral properties. The presence of the quinoline moiety, along with the substituted phenyl and benzamide groups, contributes to its diverse range of applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-methoxyphenyl)methyl]-4-methoxybenzamide typically involves multiple steps. One common method includes the alkylation of 8-hydroxyquinoline with a suitable alkylating agent, followed by chlorination to introduce the chloro group at the 5-position. The resulting intermediate is then reacted with 2-methoxybenzaldehyde under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-methoxyphenyl)methyl]-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while reduction of the nitro group can produce amine derivatives .

Scientific Research Applications

N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-methoxyphenyl)methyl]-4-methoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-methoxyphenyl)methyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its structure and function. Additionally, the compound can inhibit enzymes involved in critical biological pathways, such as topoisomerases and kinases. These interactions lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide
  • N-[(5-chloro-8-hydroxyquinolin-7-yl)(4-nitrophenyl)methyl]-4-methoxybenzamide
  • N-[(5-chloro-8-hydroxyquinolin-7-yl)(furan-2-yl)methyl]pentanamide

Uniqueness

N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-methoxyphenyl)methyl]-4-methoxybenzamide stands out due to its unique combination of substituents, which confer specific biological activities and chemical reactivity. The presence of the 2-methoxyphenyl group enhances its ability to interact with biological targets, while the 4-methoxybenzamide moiety contributes to its stability and solubility .

Properties

IUPAC Name

N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-methoxyphenyl)methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O4/c1-31-16-11-9-15(10-12-16)25(30)28-22(18-6-3-4-8-21(18)32-2)19-14-20(26)17-7-5-13-27-23(17)24(19)29/h3-14,22,29H,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONUUJAVGIBKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2OC)C3=CC(=C4C=CC=NC4=C3O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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